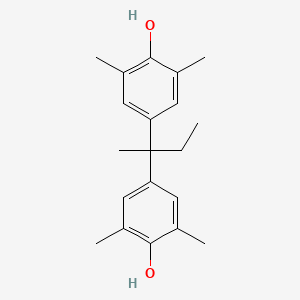
4,4'-(Butane-2,2-diyl)bis(2,6-dimethylphenol)
Vue d'ensemble
Description
4,4'-(Butane-2,2-diyl)bis(2,6-dimethylphenol), commonly known as BDDP, is a synthetic compound that belongs to the class of bisphenols. It is widely used in various scientific research applications due to its unique properties.
Mécanisme D'action
BDDP acts as an antioxidant by donating hydrogen atoms to free radicals, thus preventing oxidative damage to the polymer. It also acts as a flame retardant by releasing water and carbon dioxide when exposed to heat, which dilutes the combustible gases and reduces the rate of combustion. BDDP's antimicrobial properties are due to its ability to disrupt the cell membrane of microorganisms. In organic synthesis, BDDP acts as a Lewis acid catalyst and forms complexes with other reagents to facilitate reactions.
Effets Biochimiques Et Physiologiques
BDDP has been shown to have low toxicity and is not expected to have any significant biochemical or physiological effects. However, studies have shown that BDDP can bind to estrogen receptors and may have weak estrogenic activity. This property may have implications for the development of new drugs.
Avantages Et Limitations Des Expériences En Laboratoire
BDDP has several advantages for lab experiments. It is stable under normal laboratory conditions and can be easily synthesized. BDDP is also readily available and relatively inexpensive. However, BDDP has some limitations. It is not soluble in water, which can make it difficult to work with in aqueous environments. BDDP is also not very reactive, which can limit its use in certain chemical reactions.
Orientations Futures
There are several future directions for BDDP research. One area of interest is the development of new flame retardant materials that are more environmentally friendly. Another area of interest is the development of new antimicrobial agents based on BDDP. BDDP's potential weak estrogenic activity may also be explored further to develop new drugs for the treatment of hormone-related diseases. Finally, the use of BDDP as a chiral auxiliary in asymmetric synthesis may be further investigated to develop new synthetic methods.
Applications De Recherche Scientifique
BDDP has various scientific research applications. It is widely used as an antioxidant in the polymer industry. BDDP is also used as a flame retardant in plastics, textiles, and other materials. It has been shown to have antimicrobial properties and is used in the development of new drugs. BDDP has also been used as a reagent in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Propriétés
IUPAC Name |
4-[2-(4-hydroxy-3,5-dimethylphenyl)butan-2-yl]-2,6-dimethylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O2/c1-7-20(6,16-8-12(2)18(21)13(3)9-16)17-10-14(4)19(22)15(5)11-17/h8-11,21-22H,7H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDQGZJGHIVUWQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C1=CC(=C(C(=C1)C)O)C)C2=CC(=C(C(=C2)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30384305 | |
| Record name | 4,4'-(Butane-2,2-diyl)bis(2,6-dimethylphenol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30384305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-(Butane-2,2-diyl)bis(2,6-dimethylphenol) | |
CAS RN |
61260-10-4 | |
| Record name | 4,4'-(Butane-2,2-diyl)bis(2,6-dimethylphenol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30384305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



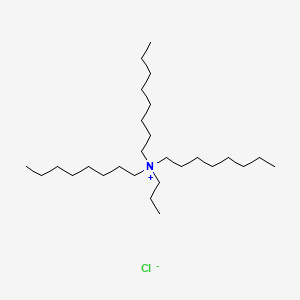
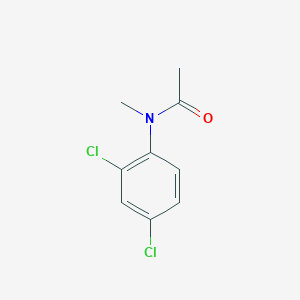
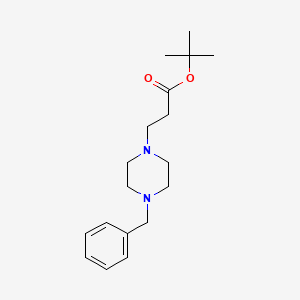
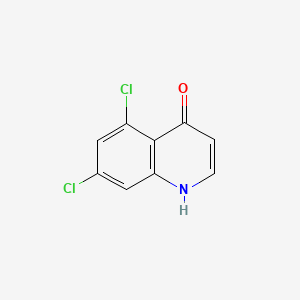
![1-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-2,2,2-trichloroethanone](/img/structure/B1622276.png)
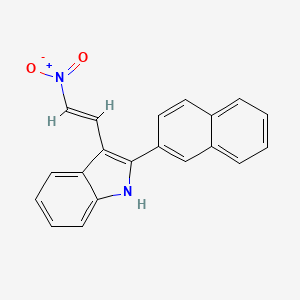
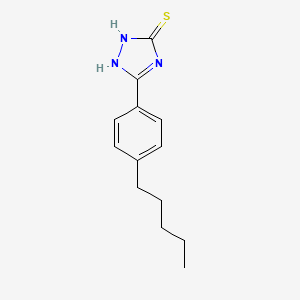

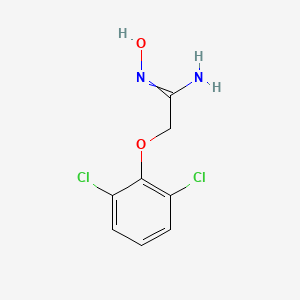
![4-{3-[3-(Trifluoromethyl)phenyl]isoxazol-5-yl}pyrimidin-2-amine](/img/structure/B1622283.png)

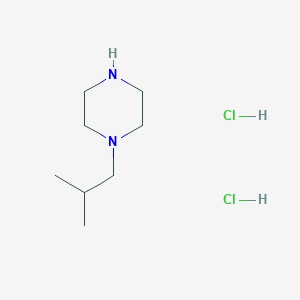
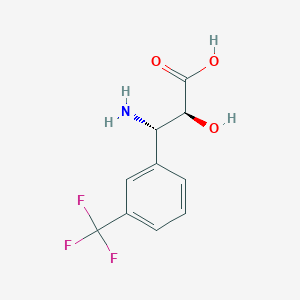
![[2,2':6',2''-Terpyridine]-3',4'-dicarboxylic acid](/img/structure/B1622293.png)